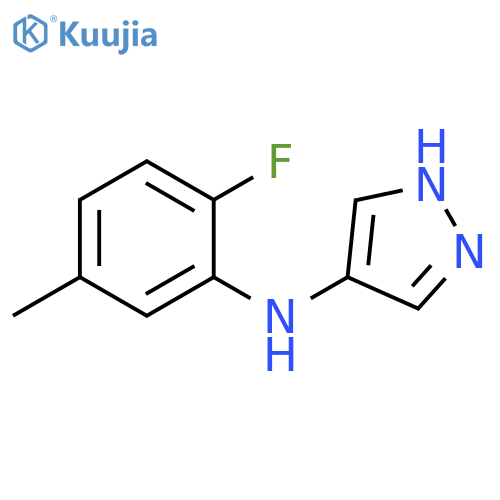Cas no 2059935-76-9 (1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)-)

2059935-76-9 structure
商品名:1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)-
CAS番号:2059935-76-9
MF:C10H10FN3
メガワット:191.204905033112
CID:5163317
1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)-
-
- インチ: 1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)
- InChIKey: UIYAJVJSTDSXQX-UHFFFAOYSA-N
- ほほえんだ: N1C=C(NC2=CC(C)=CC=C2F)C=N1
1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-328663-1.0g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 1.0g |
$1785.0 | 2025-03-18 | |
| Enamine | EN300-328663-0.05g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 0.05g |
$1500.0 | 2025-03-18 | |
| Enamine | EN300-328663-0.25g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 0.25g |
$1642.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031122-1g |
N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95% | 1g |
¥8820.0 | 2023-03-11 | |
| Enamine | EN300-328663-0.1g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 0.1g |
$1572.0 | 2025-03-18 | |
| Enamine | EN300-328663-2.5g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 2.5g |
$3501.0 | 2025-03-18 | |
| Enamine | EN300-328663-0.5g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 0.5g |
$1714.0 | 2025-03-18 | |
| Enamine | EN300-328663-5.0g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 5.0g |
$5179.0 | 2025-03-18 | |
| Enamine | EN300-328663-10.0g |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
2059935-76-9 | 95.0% | 10.0g |
$7681.0 | 2025-03-18 |
1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)- 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
2059935-76-9 (1H-Pyrazol-4-amine, N-(2-fluoro-5-methylphenyl)-) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量